molecular formula C15H16BrNO3 B2481287 2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide CAS No. 2309750-20-5

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2481287
CAS No.: 2309750-20-5
M. Wt: 338.201
InChI Key: BPBIILFZJMSVMK-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a complex organic compound that features a brominated benzamide core with a hydroxyethyl side chain and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide typically involves multiple steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Hydroxyethyl Side Chain: The brominated benzamide is then reacted with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.

    Attachment of Dimethylfuran Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, or the carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated benzamide or an alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.

    Protein-Ligand Interactions: The hydroxyethyl and dimethylfuran groups may facilitate binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the hydroxyethyl and dimethylfuran groups.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Contains a dimethylphenyl group instead of a dimethylfuran group.

    2-bromo-N-(2,5-dimethoxyphenyl)benzamide: Features a dimethoxyphenyl group instead of a dimethylfuran group.

Uniqueness

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of both the hydroxyethyl side chain and the dimethylfuran moiety, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-7-12(10(2)20-9)14(18)8-17-15(19)11-5-3-4-6-13(11)16/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBIILFZJMSVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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